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An In-Depth Technical Guide to 2-Mesitylenesulfonic Acid Dihydrate for Researchers and

Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Mesitylenesulfonic acid
dihydrate, a versatile and potent organic acid catalyst. Designed for researchers, chemists,

and drug development professionals, this document delves into the core physicochemical

properties, spectroscopic signatures, catalytic applications, and safety protocols associated

with this important reagent. The structure of this guide is tailored to present the information

logically, ensuring a thorough understanding of not just the data, but the scientific principles

that underpin its utility in modern organic synthesis.

Introduction: A Unique and Powerful Brønsted Acid
Catalyst
2-Mesitylenesulfonic acid, systematically known as 2,4,6-trimethylbenzenesulfonic acid, is a

strong aromatic sulfonic acid. It is most commonly supplied and utilized in its dihydrate form, a

white to pale yellow crystalline solid that offers significant advantages over traditional mineral

acid catalysts like sulfuric acid (H₂SO₄).[1][2][3] Its efficacy stems from its strong acidity,

comparable to mineral acids, combined with superior solubility in organic solvents and reduced

potential for charring or unwanted side reactions.[4] These properties make it an invaluable tool
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in a multitude of acid-catalyzed reactions, including esterifications, acylations, and

condensations, which are fundamental transformations in the synthesis of active

pharmaceutical ingredients (APIs) and other complex organic molecules.[2]

This guide will explore the essential attributes of 2-Mesitylenesulfonic acid dihydrate,

providing both foundational data and field-proven insights into its practical application.

Nomenclature and Identification
Precise identification of chemical reagents is critical for reproducibility and safety. There is

some ambiguity in the literature and among suppliers regarding the CAS Registry Number for

this compound. This section aims to clarify the nomenclature.

The most precise CAS number for the dihydrate form is 835617-36-2, which is used by major

suppliers like MilliporeSigma (Sigma-Aldrich).[5] The CAS number 3453-83-6 is also frequently

encountered and typically refers to the anhydrous form or a mixture where the hydration state

is not specified.[6][7] For procurement and documentation related specifically to the dihydrate,

the 835617-36-2 identifier should be prioritized.

Identifier Value Source(s)

Systematic Name

2,4,6-

Trimethylbenzenesulfonic acid

dihydrate

Common Synonyms
Mesitylenesulfonic acid

dihydrate
[7]

CAS Number (Dihydrate) 835617-36-2 [5]

CAS Number (Anhydrous) 3453-83-6 [6][7]

Molecular Formula C₉H₁₂O₃S · 2H₂O

SMILES String

[H]O[H].

[H]O[H].Cc1cc(C)c(c(C)c1)S(O

)(=O)=O

InChI Key
LIKWMDGAWXCECN-

UHFFFAOYSA-N
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Physicochemical Properties
The physical properties of 2-Mesitylenesulfonic acid dihydrate dictate its handling, storage,

and application conditions. It is a crystalline solid, a characteristic that makes it significantly

easier and safer to weigh and handle compared to corrosive liquid acids.[8]

Property Value
Notes and
Rationale

Source(s)

Molecular Weight 236.29 g/mol

Calculated for the

dihydrate form

(C₉H₁₆O₅S).

Appearance

White to pale

cream/yellow

crystalline solid.

The color can depend

on purity and age.
[2][3]

Melting Point 74-78 °C (lit.)

A range of 55-57 °C is

also reported, which

may correspond to a

different hydrate or

purity level. Users

should consult the

certificate of analysis

for their specific lot.

[2]

Solubility

Soluble in water and

polar organic solvents

(e.g., alcohols).

The sulfonic acid

group imparts high

polarity and water

solubility. Good

solubility in organic

reaction media is a

key advantage.

[2][3]

pKa -0.29 (Predicted)

This value indicates

that it is a very strong

acid, fully

deprotonated in most

common solvents.
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Spectroscopic Profile: A Guide to Characterization
While a publicly available, high-resolution reference spectrum is not readily accessible, the

structure of 2-Mesitylenesulfonic acid allows for a confident prediction of its key spectroscopic

features. Researchers should use the following information as a guide to verify the identity and

purity of their material.

¹H NMR Spectroscopy
A proton NMR spectrum will show three distinct signals corresponding to the different proton

environments:

Aromatic Protons (Ar-H): A singlet is expected around δ 6.8-7.0 ppm. The two protons on the

aromatic ring are chemically equivalent due to the molecule's symmetry, resulting in a single

peak that integrates to 2H.

Water Protons (H₂O): A broad singlet will be present, typically in the range of δ 4.0-5.0 ppm

in a solvent like DMSO-d₆. The chemical shift of water is highly variable and depends on the

solvent, concentration, and temperature. This signal would integrate to 4H for the dihydrate.

Methyl Protons (Ar-CH₃): Two singlets are expected for the methyl groups. The two ortho

methyl groups are equivalent and should appear as a singlet integrating to 6H around δ 2.5

ppm. The single para methyl group will appear as a distinct singlet integrating to 3H, typically

slightly downfield or upfield of the ortho signal, around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display four signals for the aromatic carbons and

two for the methyl carbons, reflecting the molecule's symmetry.

Aromatic C-S: The carbon atom directly attached to the sulfonic acid group is expected

around δ 145-148 ppm.

Aromatic C-CH₃ (ortho & para): The carbons bearing the methyl groups will appear in the δ

138-142 ppm range.

Aromatic C-H: The two equivalent carbons attached to hydrogen atoms will be found further

upfield in the aromatic region, around δ 130-132 ppm.
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Methyl Carbons (-CH₃): The ortho and para methyl carbons will have distinct signals in the

aliphatic region, typically between δ 20-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.

O-H Stretch: A very broad and strong absorption band will be present from ~2800 to 3500

cm⁻¹. This is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic

acid and the water of hydration.

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H

stretching from the methyl groups will be just below 3000 cm⁻¹.

S=O Asymmetric & Symmetric Stretch: Two very strong and sharp peaks are the hallmark of

a sulfonyl group. The asymmetric stretch is found around 1170-1200 cm⁻¹, and the

symmetric stretch appears near 1030-1050 cm⁻¹.

S-O Stretch: A weaker absorption corresponding to the S-O single bond stretch is typically

seen in the 800-900 cm⁻¹ range.

Reactivity and Catalytic Applications
The utility of 2-Mesitylenesulfonic acid dihydrate is grounded in its role as a highly effective

Brønsted acid catalyst. Its non-oxidizing nature makes it a superior choice to sulfuric acid for

sensitive substrates. Furthermore, its steric bulk, conferred by the two ortho-methyl groups, can

influence regioselectivity in certain reactions.

Mechanism of Action: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and vital reaction in which a carboxylic acid and

an alcohol are converted to an ester and water. 2-Mesitylenesulfonic acid is an excellent

catalyst for this equilibrium-driven process. The mechanism involves several key steps, all of

which are reversible.

Caption: Acid-catalyzed mechanism of Fischer Esterification.

Causality of Catalysis:
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Protonation: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is

crucial as it dramatically increases the electrophilicity of the carbonyl carbon, making it

susceptible to attack by a weak nucleophile like an alcohol.[9]

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral

intermediate.[9]

Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups,

converting it into a good leaving group (H₂O). The elimination of water, driven by Le

Châtelier's principle, is often the rate-determining step.

Deprotonation: The final deprotonation step yields the ester product and regenerates the

acid catalyst (H⁺), allowing it to participate in another cycle.[9]

Experimental Protocol: Synthesis of Ethyl Benzoate
This protocol provides a self-validating system for a typical Fischer esterification using 2-
Mesitylenesulfonic acid dihydrate. The causality behind each step is explained to provide

field-proven insight.
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1. Reagent Charging
Combine Benzoic Acid, Ethanol,

and Toluene in a flask.

2. Catalyst Addition
Add 2-Mesitylenesulfonic acid

dihydrate (5 mol%).

3. Reflux & Water Removal
Heat to reflux using a

Dean-Stark apparatus for 2-4h.

4. Reaction Quench
Cool to RT. Add NaHCO₃(aq)
to neutralize the acid catalyst.

5. Extraction
Extract with Ethyl Acetate.

Wash organic layer with brine.

6. Drying & Concentration
Dry over Na₂SO₄.

Concentrate in vacuo.

7. Purification
Purify by column chromatography

or distillation to yield Ethyl Benzoate.

Click to download full resolution via product page

Caption: Experimental workflow for Fischer Esterification.

Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark

apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), absolute ethanol (3.0 eq),

and toluene (as the azeotropic solvent, ~2 mL per mmol of benzoic acid).

Causality: Using excess alcohol helps shift the reaction equilibrium towards the product

side. Toluene forms a low-boiling azeotrope with water, facilitating its removal via the

Dean-Stark trap, which further drives the equilibrium.

Catalyst Addition: Add 2-Mesitylenesulfonic acid dihydrate (0.05 eq, 5 mol%).

Causality: This is a catalytic amount sufficient to protonate the carboxylic acid without

causing significant side reactions. As a solid, it is easily and accurately weighed.

Reflux: Heat the reaction mixture to a steady reflux. Monitor the collection of water in the

side arm of the Dean-Stark trap. The reaction is typically complete when water ceases to

collect (usually 2-4 hours).

Causality: The thermal energy provides the necessary activation energy for the reaction.

Visual confirmation of water removal provides a simple, self-validating system to monitor

reaction progress.

Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the

reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Causality: The basic NaHCO₃ solution neutralizes the acidic catalyst, quenching the

reaction and preventing reversal during extraction. CO₂ effervescence will be observed.

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the

organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium

sulfate (Na₂SO₄).

Causality: Ethyl acetate is a suitable solvent to extract the relatively nonpolar ester

product. The brine wash helps to remove residual water from the organic phase.

Anhydrous Na₂SO₄ is a neutral drying agent that removes the last traces of water.
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Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to

yield the crude product.

Purification: Purify the crude ethyl benzoate by flash column chromatography on silica gel or

by distillation to obtain the final, high-purity product.

Safety, Handling, and Storage
2-Mesitylenesulfonic acid dihydrate is a strong, corrosive acid and must be handled with

appropriate precautions.

Hazard Category
GHS Classification and
Statements

Source(s)

Pictogram GHS05 (Corrosion)

Signal Word Danger

Hazard Statement
H314: Causes severe skin

burns and eye damage.

Precautionary Statements

P260: Do not breathe dust.

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective

equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety

glasses or goggles. Avoid creating dust.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The

recommended storage temperature is often 2-8°C to ensure long-term stability. Keep away
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from incompatible materials such as strong bases and oxidizing agents.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Neutralize with a weak base (e.g., sodium bicarbonate) before aqueous disposal, if

permitted.

Conclusion
2-Mesitylenesulfonic acid dihydrate stands out as a highly valuable Brønsted acid catalyst

for modern organic synthesis. Its solid nature, high acidity, and excellent solubility in organic

media provide a practical and efficient alternative to traditional liquid acids. For professionals in

drug discovery and development, its reliability in key transformations like esterification, coupled

with its predictable reactivity and manageable safety profile, makes it an essential reagent. By

understanding its fundamental properties and the rationale behind its application, researchers

can effectively leverage this catalyst to construct complex molecular architectures with greater

control and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [What are the properties of 2-Mesitylenesulfonic acid
dihydrate?]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022532#what-are-the-properties-of-2-
mesitylenesulfonic-acid-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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